4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline
Description
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a metabolite of erlotinib, a drug used in cancer treatment . The compound’s structure includes a quinazoline core, which is a common motif in many biologically active molecules.
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAEKIQJPQSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581464 | |
| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183321-84-8 | |
| Record name | 2,2′-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183321-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-373943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-373943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92T0F45VE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of Key Intermediates
The synthetic route begins with 3,4-dihydroxybenzaldehyde or ethyl 3,4-dihydroxybenzoate derivatives, which are selectively substituted with 2-hydroxyethoxy groups or their protected analogs (e.g., methoxyethoxy groups) to yield 3,4-bis(2-hydroxyethoxy)benzaldehyde or related esters.
Etherification Step: Reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethanol or protected equivalents in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide) yields 3,4-bis(2-hydroxyethoxy)benzaldehyde or its protected derivatives.
Conversion to Nitrile: The aldehyde is converted to the corresponding oxime using hydroxylamine, followed by dehydration to form the nitrile intermediate.
Nitration: Selective nitration of the nitrile intermediate yields 4,5-bis(2-hydroxyethoxy)-2-nitrobenzonitrile.
Cyclization to Quinazoline Core
The nitrile derivative undergoes cyclization with formamide or ammonium formate under heating (around 160–165 °C) to form the quinazolinone intermediate bearing the 6,7-bis(2-hydroxyethoxy) substitutions.
Treatment of the quinazolinone with chlorinating agents such as oxalyl chloride or phosphorus oxychloride in suitable solvents converts it to the 4-chloroquinazoline intermediate.
Purification and Salt Formation
The crude product is purified by recrystallization from solvents such as ethyl acetate.
For pharmaceutical applications, the free base can be converted to its hydrochloride salt by treatment with dry hydrogen chloride in methanol, affording the hydrochloride salt with improved stability and handling properties.
Representative Synthetic Scheme (Summary)
| Step | Reactants / Intermediates | Reaction Conditions | Product / Intermediate | Yield / Notes |
|---|---|---|---|---|
| 1 | 3,4-Dihydroxybenzaldehyde + 2-bromoethanol + base | Aprotic solvent (DMF), base (K2CO3), RT to reflux | 3,4-bis(2-hydroxyethoxy)benzaldehyde | High yield, selective etherification |
| 2 | Benzaldehyde derivative + hydroxylamine | Organic solvent, base | Oxime intermediate | Quantitative conversion |
| 3 | Oxime intermediate | Dehydration (heat, acid catalyst) | 3,4-bis(2-hydroxyethoxy)benzonitrile | Good yield |
| 4 | Benzonitrile + nitrating agent | Controlled nitration conditions | 4,5-bis(2-hydroxyethoxy)-2-nitrobenzonitrile | Moderate yield |
| 5 | Nitrobenzonitrile + ammonium formate / formamide | Heat (160-165 °C) | 6,7-bis(2-hydroxyethoxy)quinazolin-4-one | Moderate to good yield |
| 6 | Quinazolinone + oxalyl chloride or POCl3 | Aprotic solvent, reflux | 4-chloro-6,7-bis(2-hydroxyethoxy)quinazoline | 56-92% yield depending on reagent |
| 7 | 4-chloroquinazoline + 3-ethynylaniline | Acetic acid, 125 °C, 3 hours | 4-[(3-ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline | Crude product isolated |
| 8 | Crude product + recrystallization | Ethyl acetate or suitable solvent | Purified target compound | High purity achieved |
| 9 | Free base + dry HCl in methanol | Stirring at RT | Hydrochloride salt of target compound | White crystalline solid |
Research Findings and Advantages of the Process
The described synthetic route is convergent and reduces the number of isolation steps and intermediates, improving overall efficiency and cost-effectiveness compared to earlier methods.
Use of aprotic solvents like dimethylformamide and bases such as potassium carbonate enhances selectivity in etherification steps.
Chlorination of the quinazolinone intermediate with oxalyl chloride provides higher yields (up to 92%) compared to phosphorus oxychloride (around 56%).
The nucleophilic aromatic substitution with 3-ethynylaniline proceeds efficiently under acidic conditions (acetic acid) and elevated temperature, yielding the desired substituted quinazoline.
Final purification by recrystallization ensures pharmaceutical-grade purity, critical for clinical applications.
Conversion to hydrochloride salt improves compound stability and bioavailability.
Notes on Variations and Related Compounds
Some patents describe the use of methoxyethoxy protecting groups instead of hydroxyethoxy groups during synthesis to improve intermediate stability; these are later deprotected to yield the hydroxyethoxy functionalities.
The compound is closely related to Erlotinib hydrochloride, with similar synthetic approaches applicable.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | 3,4-Dihydroxybenzaldehyde + 2-bromoethanol + K2CO3 | RT to reflux | Dimethylformamide | High | Selective substitution at 3,4-positions |
| Oxime formation and dehydration | Hydroxylamine, acid catalyst | 80-100 | Organic solvent | Quantitative | Conversion to nitrile intermediate |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | 0-5 | Suitable solvent | Moderate | Controlled to avoid over-nitration |
| Cyclization to quinazolinone | Ammonium formate or formamide | 160-165 | Neat or solvent | Moderate to good | High temperature cyclization |
| Chlorination | Oxalyl chloride or phosphorus oxychloride | Reflux | Aprotic solvent | 56-92 | Oxalyl chloride preferred for yield |
| Nucleophilic substitution | 3-Ethynylaniline, acetic acid | 125 | Acetic acid | Good | Efficient substitution at 4-position |
| Purification and salt formation | Recrystallization, HCl treatment | RT | Ethyl acetate, methanol | High purity | Final product as hydrochloride salt |
Chemical Reactions Analysis
Functional Group Transformations
The ethynyl and hydroxyethoxy groups enable targeted modifications:
Stability and Degradation
The compound shows sensitivity to:
-
Hydrolysis : Hydroxyethoxy groups undergo slow cleavage in acidic/basic conditions (pH <3 or >10) .
-
Oxidation : Ethynyl group reacts with strong oxidizers (e.g., KMnO₄), forming carboxylic acids .
Thermogravimetric analysis (TGA) of its polymorph E reveals decomposition onset at 211–214°C .
Biological Interactions
While not traditional chemical reactions, enzymatic interactions drive its pharmacological activity:
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
| Derivative | Key Modification | Reactivity Difference |
|---|---|---|
| Erlotinib (methoxyethoxy) | Methoxy instead of hydroxy groups | Higher metabolic stability but lower solubility |
| 4-(Aminophenyl)-6,7-dimethoxyquinazoline | No ethynyl group | Reduced click chemistry potential |
| 6,7-Dimethoxyquinazoline | Lacks amino-ethynylphenyl moiety | Limited electrophilic substitution sites |
Key Findings
-
The ethynyl group enables bioorthogonal reactions (e.g., click chemistry), while hydroxyethoxy substituents permit solubility-driven modifications.
-
Polymorph E demonstrates superior thermodynamic stability, critical for pharmaceutical formulations .
-
Enzymatic demethylation converts methoxy to hydroxyethoxy groups in vivo, enhancing target binding .
This reactivity profile supports its role as a versatile scaffold in both medicinal chemistry and materials science.
Scientific Research Applications
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a chemical compound with the molecular formula and a molar mass of 365.38 g/mol. It has a quinazoline core, a bicyclic structure with a benzene ring fused to a pyrimidine ring. The compound is characterized by an ethynyl group attached to the phenyl ring and two hydroxyethoxy substituents at the 6 and 7 positions of the quinazoline ring. This structure gives it potential biological activities and applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound’s unique structure, particularly the ethynyl and hydroxyethoxy groups, contributes to its potential biological activities, making it valuable in medicinal chemistry research.
- Further Chemical Modifications The ethynyl substitution on the phenyl ring provides additional reactivity, which can be exploited in further chemical modifications and biological investigations.
- Research and Development of Cosmetics Experimental design techniques can be used to optimize cosmetic formulations, and to evaluate physical, sensory, and moisturizing properties .
Reactivity
The chemical reactivity of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline can be explored through various types of reactions: These reactions can be utilized in synthetic pathways to modify the compound for further studies or applications.
Biological Activities
Research indicates that compounds similar to 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline exhibit various biological activities. The specific biological activities of this compound require further investigation through in vitro and in vivo studies.
Interaction Studies
Interaction studies are crucial for understanding how 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline interacts with biological targets. These studies are essential for advancing the compound's development into clinical applications.
Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Aminophenyl)-6,7-dimethoxyquinazoline | Amino group at the para position; methoxy substituents | Anticancer activity |
| 6,7-Dimethoxyquinazoline | Methoxy groups at the 6 and 7 positions | Antimicrobial properties |
| 4-(Phenylamino)-2-methylquinazoline | Phenyl amino group; methyl substitution | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline involves its interaction with specific molecular targets. As a metabolite of erlotinib, it inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, making it effective in treating certain types of cancer .
Comparison with Similar Compounds
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is unique due to its specific structure and biological activity. Similar compounds include:
Erlotinib: The parent compound, which also inhibits EGFR tyrosine kinase.
Gefitinib: Another EGFR inhibitor with a similar quinazoline core.
Lapatinib: A dual inhibitor of EGFR and HER2 tyrosine kinases.
These compounds share structural similarities but differ in their specific molecular targets and clinical applications.
Biological Activity
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline, commonly referred to as a derivative of erlotinib, is a quinazoline-based compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 365.38 g/mol
- CAS Number : 183321-84-8
- Boiling Point : 596.2 ± 50.0 °C (predicted)
- Density : 1.37 g/cm³
- pKa : 13.90 ± 0.10 (predicted) .
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Its mechanism involves the following steps:
- Binding to EGFR : The compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity.
- Blocking Signal Transduction : This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : By blocking these pathways, the compound can induce apoptosis in cancer cells .
Biological Activity and Therapeutic Applications
This compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer effects against several cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 12 μM across different cell lines .
Tyrosinase Inhibition
Recent studies have highlighted its potential as a tyrosinase inhibitor:
- Inhibition Mechanism : The compound suppresses tyrosinase activity in a competitive manner, which is crucial for applications in skin whitening and preventing browning in fruits .
Antioxidant Properties
The antioxidant activity of quinazoline derivatives has been explored:
- Activity Assessment : Compounds similar to 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline have shown effective metal-chelating properties and antioxidant activities through various assays such as ABTS and CUPRAC .
Research Findings and Case Studies
Q & A
Q. What are the optimized synthetic routes for 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline, and how can yield be improved?
The synthesis typically involves multi-step reactions starting with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate for EGFR inhibitors like Erlotinib . Key steps include:
- Nucleophilic substitution : Reacting the chloro-quinazoline intermediate with 3-ethynylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Protecting group strategies : Use of methoxyethoxy groups to enhance solubility and stability during synthesis .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Yield improvements focus on optimizing reaction time (4–6 hours) and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethynylphenyl and hydroxyethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 393.44 for CHNO) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What is the primary biological target of this compound, and how does it compare to Erlotinib?
The compound primarily inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by competitively binding to the ATP-binding site, similar to Erlotinib . Key differences:
- Substituent effects : Hydroxyethoxy groups may enhance solubility but reduce metabolic stability compared to Erlotinib’s methoxyethoxy groups .
- Potency : IC values against EGFR are comparable (low nanomolar range), but selectivity profiles may differ due to structural variations .
Advanced Research Questions
Q. How do structural modifications impact the structure-activity relationship (SAR) for kinase inhibition?
- Ethynyl group : Critical for π-π stacking in the EGFR hydrophobic pocket; replacing it with bulkier groups reduces potency .
- Hydroxyethoxy vs. methoxyethoxy : Hydroxyethoxy increases hydrophilicity but may alter pharmacokinetics (e.g., shorter half-life due to faster metabolism) .
- Quinazoline core : Fluorination at C6/C7 positions enhances selectivity for mutant EGFR variants (e.g., T790M) .
Q. What off-target kinase interactions are observed, and how can selectivity be improved?
- Aurora Kinases : Inhibits Aurora A/B at higher concentrations (IC ~100 nM), potentially contributing to cytotoxic effects in cancer cells .
- PDGFR : Moderate inhibition (IC ~500 nM), necessitating selectivity screening via kinase profiling assays (e.g., KinomeScan) .
- Strategies : Introduce bulky substituents (e.g., carborane clusters) to sterically block off-target binding .
Q. What mechanisms underlie resistance to this compound, and how can they be addressed?
- EGFR mutations : T790M mutation reduces binding affinity. Counter strategies include covalent inhibitors (e.g., Osimertinib) or dual-targeting HDAC/EGFR inhibitors .
- Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular concentration. Co-administration with P-gp inhibitors (e.g., verapamil) restores efficacy .
Q. Can this compound synergize with other therapies in multi-modal cancer treatment?
Q. How do computational studies (e.g., DFT, molecular docking) guide its optimization?
Q. What formulation challenges exist for improving bioavailability?
- Liposomal encapsulation : Enhances solubility and reduces systemic toxicity. Studies show PEGylated liposomes improve tumor accumulation by 2–3 fold .
- pH-sensitive carriers : Protect the compound from gastric degradation in oral delivery systems .
Q. Are there applications beyond oncology, such as in boron neutron capture therapy (BNCT)?
- Carborane hybrids : Derivatives like 4-{3-[1-(3-dicarbadodecaboranyl)propyltriazolyl]phenyl}amino-6,7-bis(2-methoxyethoxy)quinazoline enable BNCT by concentrating B in tumors, achieving therapeutic boron levels (>20 µg/g tumor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
